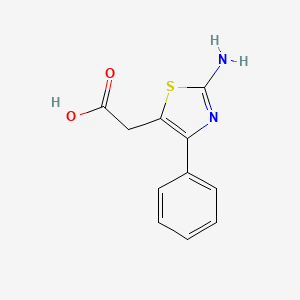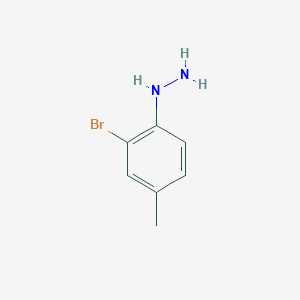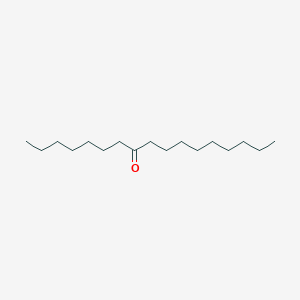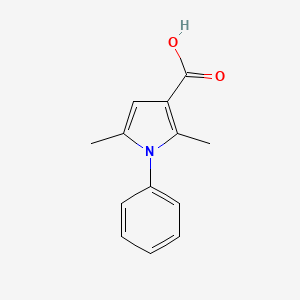![molecular formula C12H7F3N2O3 B1331590 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid CAS No. 914636-59-2](/img/structure/B1331590.png)
4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid” is a chemical compound with the CAS number 914636-59-2 . It is also known as "4-([4-(Tri?uoromethyl)pyrimidin-2-yl]oxy)benzoic acid" .
Synthesis Analysis
The synthesis of O-alkyl derivatives of 6-substituted-4-(trifluoromethyl)pyrimidin-(1H)-ones has been reported . Two strategies were used: a linear protocol of alkylation, using a CCC-building block followed by [3 + 3]-type cyclocondensation with 2-methylisothiourea sulfate, and a convergent protocol based on direct alkylation, using 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines . The cyclocondensation strategy was found to be not feasible .
Molecular Structure Analysis
The structure of the products was unambiguously determined via single crystal X-ray analyses and two-dimensional nuclear magnetic resonance experiments .
Physical And Chemical Properties Analysis
The molecular formula of “4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid” is C12H7F3N2O3 . Its average mass is 284.191 Da and its monoisotopic mass is 284.040863 Da .
Aplicaciones Científicas De Investigación
Crystallography
The compound has been used in crystallographic studies . The crystal structure of this compound has been determined, providing valuable information about its molecular structure .
Antifungal Applications
Many pyrimidine compounds, including this one, have shown potential as antifungal agents . Some derivatives of this compound have exhibited good in vitro antifungal activities against various fungi at 50 μg/ml .
Antibacterial Applications
Pyrimidine compounds have also been used as antibacterial agents . This compound, with its trifluoromethyl group, could potentially enhance the antibacterial activity.
Insecticidal Applications
This compound has shown moderate insecticidal activities against Mythimna separata and Spdoptera frugiperda at 500 μg/ml . This suggests potential use in pest control.
Herbicidal Applications
Pyrimidine compounds have been used as herbicides . The trifluoromethyl group in this compound could potentially enhance its herbicidal activity.
Anticancer Applications
Some derivatives of this compound have shown certain anticancer activities against PC3, K562, Hela, and A549 at 5 μg/ml . This suggests potential use in cancer treatment.
Antiviral Applications
Pyrimidine compounds have been used as antiviral agents . This compound, with its trifluoromethyl group, could potentially enhance its antiviral activity.
Synthesis of Novel Derivatives
This compound serves as a key building block in the synthesis of novel trifluoromethyl pyrimidine derivatives . These derivatives can have various biological activities and potential applications in different fields .
Mecanismo De Acción
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules could influence the compound’s action, efficacy, and stability . For instance, the acidic environment in the stomach might affect its absorption, while the presence of specific enzymes in the body could influence its metabolism and excretion.
Safety and Hazards
According to the safety data sheet, this compound may cause respiratory irritation (H335), is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319) . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, wash all exposed external body areas thoroughly after handling, not eat, drink or smoke when using this product, and wear protective gloves, protective clothing, eye protection, and face protection .
Direcciones Futuras
While specific future directions for “4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid” are not available, it’s worth noting that pyrimidines have been used as suitable starting materials for the synthesis of novel scaffolds that are parent to DNA bases and derivatives . This suggests potential future applications in the development of new pharmaceuticals and therapeutics .
Propiedades
IUPAC Name |
4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O3/c13-12(14,15)9-5-6-16-11(17-9)20-8-3-1-7(2-4-8)10(18)19/h1-6H,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYRXBMFGXXHBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=NC=CC(=N2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650497 |
Source


|
| Record name | 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid | |
CAS RN |
914636-59-2 |
Source


|
| Record name | 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3,4-Bis(phenylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B1331507.png)

![2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid](/img/structure/B1331515.png)
![5-Methylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1331517.png)








![[1,1'-Biphenyl]-3,3'-diamine, 2,2',4,4',6,6'-hexamethyl-](/img/structure/B1331528.png)
![2,3-Diphenylbenzo[f]quinoxaline](/img/structure/B1331531.png)